5-(((4-(3,4-dimethoxyphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Description
5-(((4-(3,4-dimethoxyphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C16H14N4O4S2 and its molecular weight is 390.43. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory and Analgesic Applications
Research has shown that derivatives of the mentioned compound exhibit significant anti-inflammatory and analgesic activities. These derivatives are synthesized through reactions that yield novel heterocyclic compounds. Their potential as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors highlights their relevance in designing drugs for inflammatory diseases and pain management. The studies suggest that certain derivatives have high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antibacterial and Antifungal Properties
Another study focused on synthesizing a series of substituted 5-(aminomethylene)thiazolidine-2,4-diones using heterocyclic models derived from drug-like molecules. These compounds showed significant antibacterial activity, particularly those bearing pyridine or piperazine moieties, demonstrating good to excellent antibacterial activity. Moreover, compounds with piperazine moieties also exhibited good antifungal activity. This research indicates the potential of these derivatives in developing new antimicrobial agents (Mohanty, Reddy, Ramadevi, & Karmakar, 2015).
Anticancer Activity
A study on the synthesis of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones investigated their antiproliferative activity against human cancer cell lines. The research highlighted the importance of the nitro group on the thiazolidinone moiety and the role of the fourth position of the substituted aryl ring in determining antiproliferative activity. Certain derivatives exhibited potent antiproliferative activity on carcinoma cell lines, suggesting their potential in cancer therapy (Chandrappa, Prasad, Vinaya, Kumar, Thimmegowda, & Rangappa, 2008).
Properties
IUPAC Name |
5-[(E)-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S2/c1-23-11-4-3-8(5-12(11)24-2)10-7-26-16(18-10)17-6-9-13(21)19-15(25)20-14(9)22/h3-7H,1-2H3,(H3,19,20,21,22,25)/b17-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFICLQWHJWTEB-UBKPWBPPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)N=CC3=C(NC(=S)NC3=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)/N=C/C3=C(NC(=S)NC3=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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